molecular formula C13H10N2O5S2 B2860266 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 7184-83-0

3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2860266
CAS No.: 7184-83-0
M. Wt: 338.35
InChI Key: VCZLMXPUUYHQPB-YFHOEESVSA-N
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Description

3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound known for its diverse applications in chemical research, biology, and industrial processes. Its unique structure, featuring a thiazolidine core with a nitrophenyl substituent, allows it to participate in various chemical reactions, making it a valuable compound in synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Preparation: : The synthesis of 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 2-nitrobenzaldehyde with a thiazolidine-2,4-dione derivative under basic conditions. This reaction forms the Schiff base intermediate, which then undergoes intramolecular cyclization to yield the target compound.

  • Reaction Conditions: : The reaction is commonly conducted in an organic solvent such as ethanol or methanol at elevated temperatures (70-80°C) with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the Schiff base intermediate.

Industrial Production Methods

While there is limited information on large-scale industrial production, the synthetic route can be scaled up using flow chemistry techniques to ensure consistent product quality and yield. Continuous flow reactors enable precise control over reaction conditions and can handle large volumes of reactants efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitrophenyl group can undergo oxidation reactions to form nitro alcohols or nitro ketones.

  • Reduction: : The nitro group can be reduced to an amine, yielding a new compound with different biological activities.

  • Substitution: : The thiazolidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: : Common reducing agents are sodium borohydride or catalytic hydrogenation using palladium on carbon.

  • Substitution: : Reactions often use nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

  • Oxidation: : Formation of nitro alcohols and ketones.

  • Reduction: : Production of aromatic amines.

  • Substitution: : Generation of functionalized thiazolidine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a key intermediate in organic synthesis, aiding in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it acts as a probe for studying enzyme mechanisms due to its ability to inhibit specific enzymes through covalent modification.

Medicine

Potential therapeutic applications include its use as an anti-inflammatory and antimicrobial agent.

Industry

The compound's unique chemical properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through covalent binding to target molecules. The nitrophenyl group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazolidine ring provides structural stability and enhances binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • Similar Compounds

    • 2-[2-(2-Nitrophenyl)hydrazinylidene]-1,3-thiazolidin-4-one

    • 5-[(2-Nitrophenyl)methylene]-2-thioxo-4-thiazolidinone

Uniqueness

Compared to other thiazolidine derivatives, 3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exhibits a distinct combination of reactivity and stability, allowing for versatile applications across multiple fields. Its structural attributes enhance its ability to participate in diverse chemical reactions while maintaining biological activity, making it a unique and valuable compound in research and industry.

Properties

IUPAC Name

3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S2/c16-11(17)5-6-14-12(18)10(22-13(14)21)7-8-3-1-2-4-9(8)15(19)20/h1-4,7H,5-6H2,(H,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZLMXPUUYHQPB-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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